2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-(Cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives
Preparation Methods
The synthesis of 2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the construction of the triazine ring through various synthetic routes. One common method is the [4+2] cycloaddition reaction, where a diene and a dienophile react to form the triazine ring . Another approach involves the annulation of the azole fragment to the triazine ring . Industrial production methods often utilize microwave-assisted reactions and solid-phase synthesis to achieve high yields and purity .
Chemical Reactions Analysis
2-(Cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace a leaving group on the triazine ring
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-(Cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be compared with other triazine derivatives, such as:
1,3,5-Triazine: Known for its wide range of biological activities, including antiviral and anticancer properties.
Tetrazines: These compounds are structurally similar and exhibit similar biological activities.
Azolo[1,2,4]triazines: These compounds are known for their antiviral properties and structural similarity to known antiviral drugs.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclopentylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c16-12-14-11(17-9-5-1-2-6-9)13-10-7-3-4-8-15(10)12/h3-4,7-9H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOOKHNHGGGDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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